molecular formula C17H18ClN5O B2395241 N-[1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetamide CAS No. 303984-55-6

N-[1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetamide

Cat. No.: B2395241
CAS No.: 303984-55-6
M. Wt: 343.82
InChI Key: AMPNGSZBNPNLCY-UHFFFAOYSA-N
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Description

N-[1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetamide is a complex organic compound with a unique structure that includes a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Mechanism of Action

Target of Action

The primary targets of N-[1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetamide are Tyrosine-protein kinase Lyn , Proto-oncogene tyrosine-protein kinase Src , and Tyrosine-protein kinase Lck . These proteins play crucial roles in cellular signaling pathways, regulating cell growth, differentiation, and immune responses.

Mode of Action

This compound interacts with its targets by binding to the ATP-binding site of these kinases, inhibiting their activity . This inhibition disrupts the signaling pathways they are involved in, leading to changes in cellular functions.

Biochemical Pathways

These pathways play a role in a variety of cellular processes, including cell growth, differentiation, and immune responses .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific cellular context. By inhibiting tyrosine kinases, it can disrupt cellular signaling, potentially leading to altered cell growth, differentiation, and immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the tert-butyl and 4-chlorophenyl groups. The final step involves the acylation to introduce the acetamide group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

N-[1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

N-[1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetamide can be compared with other similar compounds, such as:

Biological Activity

N-[1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which include a pyrazole ring fused to a pyrimidine ring and a tert-butyl group, contributing to its pharmacological properties.

Chemical Structure and Properties

  • Chemical Formula : C15H17ClN5O
  • Molecular Weight : 302.78 g/mol
  • CAS Number : 172889-27-9

The compound's structure allows for interactions with various biological targets, particularly kinases involved in cell signaling pathways.

This compound primarily functions as a kinase inhibitor. Its mechanism involves binding to the active sites of specific kinases, inhibiting their activity and thereby disrupting critical cellular signaling pathways essential for cell proliferation and survival. This action positions it as a potential therapeutic agent in cancer treatment.

Antiviral Properties

Recent studies have explored the antiviral efficacy of pyrazolo[3,4-d]pyrimidine derivatives against various viruses. For instance, compounds within this class have shown promising results against herpes simplex virus type-1 (HSV-1) and other viral infections. The mechanisms often involve inhibition of viral replication through interference with viral enzymes or host cell pathways crucial for viral life cycles .

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties by targeting cyclin-dependent kinases (CDKs). These kinases play vital roles in cell cycle regulation, and their inhibition can lead to reduced cancer cell proliferation. In vitro studies have demonstrated significant cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

Several research articles provide insights into the biological activity of this compound:

  • Kinase Inhibition : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines effectively inhibited CDK activity with IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents.
  • Antiviral Activity : Another investigation highlighted the effectiveness of pyrazolo derivatives against HIV reverse transcriptase, showcasing their ability to maintain efficacy against resistant strains of the virus with IC50 values below 2 μM .
  • Cytotoxicity Studies : In vitro assessments revealed that this compound exhibited selective cytotoxicity towards tumor cells while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications .

Summary of Biological Activities

Activity TypeTarget/PathwayObserved EffectReference
Kinase InhibitionCyclin-dependent kinases (CDKs)Reduced cell proliferation
Antiviral ActivityHIV reverse transcriptaseInhibition of viral replication
CytotoxicityCancer cell linesSelective cytotoxicity

Properties

IUPAC Name

N-[1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O/c1-10(24)21-15-13-14(11-5-7-12(18)8-6-11)22-23(17(2,3)4)16(13)20-9-19-15/h5-9H,1-4H3,(H,19,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPNGSZBNPNLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2C(=NN(C2=NC=N1)C(C)(C)C)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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